molecular formula C8H15NO3 B1267261 N-Acetyl-dl-norleucine CAS No. 7682-16-8

N-Acetyl-dl-norleucine

Número de catálogo B1267261
Número CAS: 7682-16-8
Peso molecular: 173.21 g/mol
Clave InChI: JDMCEGLQFSOMQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl-dl-norleucine is a leucine derivative . It has a linear formula of C8H15NO3 and a molecular weight of 173.214 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Acetyl-dl-norleucine is represented by the formula C8H15NO3 . It has a molecular weight of 173.214 .


Physical And Chemical Properties Analysis

N-Acetyl-dl-norleucine has a density of 1.072 g/cm3, a boiling point of 378.3ºC at 760 mmHg, and a melting point of 108ºC . It also has a flash point of 182.6ºC .

Aplicaciones Científicas De Investigación

Treatment of Vertigo

N-Acetyl-dl-norleucine: has been used as an over-the-counter drug for the treatment of vertigo since 1957 . Its efficacy in this area highlights its potential as a neuroprotective agent and its ability to influence vestibular function.

Neurodegenerative Diseases

The compound is under intensive study for its therapeutic potential in treating several neurodegenerative disorders, including cerebellar ataxia , Niemann-Pick disease type C , GM2 gangliosidoses , and Ataxia-Telangiectasia . These studies are crucial as they address unmet medical needs in rare diseases.

Cognitive and Mobility Enhancement in the Elderly

Research suggests that N-Acetyl-dl-norleucine may have applications in improving cognition and mobility among the elderly, which could significantly enhance the quality of life in this demographic .

Lysosomal Storage Disorders

The compound is being explored as a treatment option for lysosomal storage disorders, which are a group of rare inherited metabolic disorders . This research is particularly promising for conditions that currently have limited treatment options.

Migraine Management

There is ongoing research into the use of N-Acetyl-dl-norleucine for managing migraines, a common neurological condition that can severely impact daily functioning .

Restless Legs Syndrome

Studies are also looking into the effectiveness of N-Acetyl-dl-norleucine in treating restless legs syndrome, which is a disorder that causes a strong urge to move one’s legs .

Drug Design and Pharmacokinetics

The acetylation of leucine to form N-Acetyl-dl-norleucine changes its pharmacological properties, such as enhancing its pharmacokinetic or pharmacodynamic characteristics. This transformation is a key area of interest for the rational design of drugs targeting anion transporters .

Optical Resolution in Chemical Synthesis

N-Acetyl-dl-norleucine: plays a role in the optical resolution process by replacing crystallization, which is a critical step in the production of enantiomerically pure substances, essential for various pharmaceutical applications .

Mecanismo De Acción

Target of Action

N-Acetyl-dl-norleucine primarily targets the L-type amino acid transporter (LAT1) , organic anion transporters (OAT1 and OAT3) , and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The acetylation of leucine switches its uptake into cells from the LAT1 used by leucine to OAT1, OAT3, and MCT1 . This switch in transporters is a key aspect of how acetylation converts leucine into a drug . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine . MCT1-mediated uptake of N-acetyl-l-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .

Biochemical Pathways

N-Acetyl-l-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The conversion of an amino acid into an anion through acetylation reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The enantiomers of N-acetyl-leucine show unexpected and large differences in pharmacokinetics . When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer . When administered as the L-enantiomer, the dose proportionality was greater than unity compared to the racemate, suggesting saturable processes affecting uptake and/or metabolism .

Result of Action

N-Acetyl-dl-norleucine has been used for the treatment of vertigo and is being developed as a drug for rare and common neurological disorders . It has shown promise in treating many disease indications, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

The action, efficacy, and stability of N-Acetyl-dl-norleucine can be influenced by environmental factors. For instance, the compound is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions . Furthermore, the compound’s uptake and metabolism can be affected by the presence of other compounds that bind to the same transporters .

Safety and Hazards

N-Acetyl-dl-norleucine should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It should be used only outdoors or in a well-ventilated area, and protective equipment should be worn .

Direcciones Futuras

N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

Propiedades

IUPAC Name

2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032822
Record name N-Acetyl-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-dl-norleucine

CAS RN

7682-16-8, 54896-21-8
Record name N-Acetyl-DL-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC203817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7682-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-dl-norleucine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-dl-norleucine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-dl-norleucine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-dl-norleucine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-dl-norleucine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-dl-norleucine

Q & A

Q1: What is the significance of optical resolution in the context of N-acetyl-dl-norleucine?

A1: N-acetyl-dl-norleucine exists as a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. [, ] These enantiomers can exhibit different biological activities. Therefore, obtaining the pure enantiomers through optical resolution is crucial for studying their individual properties and potential applications. []

Q2: How is optical resolution achieved for N-acetyl-dl-norleucine in the discussed research?

A2: The researchers successfully resolved the ammonium salt of N-acetyl-dl-norleucine using a process called replacing crystallization. [, ] This method involves the addition of an optically active resolving agent, in this case, the ammonium salt of N-acetyl-L-alanine. This leads to the preferential crystallization of a salt composed of one enantiomer of N-acetyl-dl-norleucine and the resolving agent, enabling the separation of the enantiomers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.